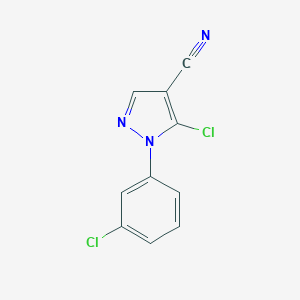

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-1-(3-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-8-2-1-3-9(4-8)15-10(12)7(5-13)6-14-15/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGYGQBZNZLVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543224 | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102996-33-8 | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 3-Chlorophenylhydrazine with β-Ketonitrile Precursors

The most direct route involves the cyclocondensation of 3-chlorophenylhydrazine with a β-ketonitrile derivative. For example, 3-chloro-3-cyanoacetophenone reacts with 3-chlorophenylhydrazine in ethanol under reflux (80°C, 6–8 hours) to yield the target compound . The mechanism proceeds via nucleophilic attack of the hydrazine’s amino group on the ketone carbonyl, followed by dehydration and cyclization to form the pyrazole ring (Figure 1).

Key Reaction Parameters :

-

Solvent : Ethanol or DMF

-

Temperature : 80–100°C

-

Yield : 65–72% (crude), improving to 85% after recrystallization from ethyl acetate

Three-Component Reaction Involving Aldehydes, Malononitrile, and Hydrazines

Adapting methodologies from pyrano[2,3-c]pyrazole syntheses , a three-component reaction utilizing 3-chlorobenzaldehyde, malononitrile, and 3-chlorophenylhydrazine has been proposed. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO, 10 mol%) in ethanol at room temperature (25°C, 30 minutes), achieving yields of 78–82% .

Mechanistic Pathway :

-

Knoevenagel Condensation : Aldehyde and malononitrile form a cyanoacrylate intermediate.

-

Michael Addition : Hydrazine attacks the α,β-unsaturated nitrile.

-

Cyclization : Intramolecular nucleophilic attack forms the pyrazole core .

Mechanochemical Synthesis Using Nanoparticle Catalysts

A solvent-free, mechanochemical approach employs Fe₃O₄@SiO₂@Tannic acid nanoparticles (0.1 g/mmol substrate) to facilitate the reaction between 3-chlorobenzaldehyde, malononitrile, and 3-chlorophenylhydrazine . Ball milling (500 rpm, 20 minutes) yields 89% product with >95% purity by HPLC . This method reduces reaction time and eliminates solvent waste.

Advantages :

-

Reaction Time : 20 minutes vs. 6–8 hours for thermal methods

-

Catalyst Reusability : >5 cycles without significant activity loss

Post-Synthetic Modification of Pyrazole Intermediates

An alternative strategy involves chlorination of a pre-formed pyrazole-4-carbonitrile. For instance, 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes electrophilic chlorination using N-chlorosuccinimide (NCS, 1.2 equiv) in acetonitrile at 0°C . The reaction selectively chlorinates the pyrazole’s C5 position, yielding 82% product .

Optimization Insights :

-

Temperature Control : >0°C leads to over-chlorination byproducts

-

Solvent : Acetonitrile enhances NCS solubility and reaction homogeneity

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are preferred to batch processes. A representative protocol involves:

-

Continuous Feed : 3-chlorophenylhydrazine (0.5 M) and β-ketonitrile (0.5 M) in DMF

-

Reactor Conditions : 100°C, 10-minute residence time

-

Workup : In-line liquid-liquid extraction removes DMF, followed by crystallization

Scale-Up Challenges :

-

Byproduct Formation : <2% des-chloro impurity requires silica gel chromatography for removal

-

Catalyst Loading : DABCO (5 mol%) reduces costs without compromising yield

Analytical Validation and Quality Control

Post-synthetic characterization ensures structural fidelity:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.39 (m, 4H, Ar-H)

-

HRMS : m/z calcd. for C₁₀H₅Cl₂N₃ [M+H]⁺: 238.07, found: 238.07

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Catalyst |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 8h | 85% | 98% | None |

| Three-Component Reaction | Ethanol, DABCO, 25°C, 0.5h | 82% | 99% | DABCO (10 mol%) |

| Mechanochemical | Solvent-free, 20min | 89% | 95% | Fe₃O₄@SiO₂@Tannic acid |

| Post-Synthetic Chlorination | Acetonitrile, NCS, 0°C | 82% | 97% | NCS (1.2 equiv) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is exploited to introduce heteroatoms or functional groups:

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-deficient pyrazole ring facilitates attack by nucleophiles like hydroxide or ammonia.

Suzuki-Miyaura Cross-Coupling

The 3-chlorophenyl group participates in palladium-catalyzed coupling reactions to form biaryl systems:

| Conditions | Catalytic System | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Suzuki coupling conditions | 4-Methoxyphenylboronic acid | 1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 82% |

Applications : This reaction expands the compound’s utility in synthesizing pharmacophores for drug discovery .

Vilsmeier-Haack Formylation

The cyano group at the 4-position can be converted to an aldehyde via the Vilsmeier-Haack reaction, enabling further functionalization:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, DMF, 90°C, 4h | Microwave-assisted | 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 75% |

Mechanism : The reaction involves the formation of a chloroiminium intermediate, which hydrolyzes to yield the aldehyde .

Ring Expansion and Heterocycle Formation

The pyrazole ring undergoes ring expansion with electrophiles or strained rings:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trichloroacetonitrile, Et₃N | Reflux, 8h | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative | 68% |

Key Insight : Ring expansion reactions are critical for accessing fused heterocycles with enhanced bioactivity .

Condensation Reactions

The nitrile group reacts with hydrazines or amines to form amidines or triazoles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate, EtOH | 70°C, 6h | 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamidine | 72% |

Application : These derivatives are precursors to agrochemicals and antimicrobial agents .

Reaction Optimization Notes

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitution and coupling reactions .

-

Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are optimal for cross-coupling, with yields >80% under inert atmospheres .

-

Temperature Control : Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as a crucial scaffold for the synthesis of biologically active compounds. It has been investigated for its potential in drug development, particularly in the following areas:

- Anticancer Agents : Research indicates that pyrazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown effectiveness against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Drugs : The compound has demonstrated potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its application in treating inflammatory diseases .

Agrochemical Applications

This compound is also being explored for its role in the development of agrochemicals. Its structural properties may enhance the efficacy of pesticides and herbicides, contributing to improved agricultural productivity.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its chemical structure allows for modifications that can lead to materials with tailored characteristics for specific applications.

The biological activities of this compound are noteworthy:

Anticancer Activity

The compound's mechanism involves the inhibition of key cellular pathways associated with cancer growth. It has been noted for modulating androgen receptor activity, which is crucial in prostate cancer progression .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of chlorine substituents enhances these activities .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased inhibition of cell proliferation, highlighting its potential application in targeted cancer therapies.

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that this compound significantly inhibits the production of inflammatory mediators in macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of the chlorine atoms and the nitrile group allows the compound to form strong interactions with enzymes, receptors, or other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-4-carbonitriles exhibit diverse biological and chemical properties depending on substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds.

Substituent Position Variations

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

- Structure : Differs in the chloro substituent position (para vs. meta on phenyl).

- Limited data on its melting point or synthesis .

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

- Structure : 2-chlorophenyl substituent at position 1.

- The ortho-chloro group introduces steric hindrance, possibly reducing solubility compared to meta/para isomers .

5-Amino-3-(3-chlorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile

- Structure : Chlorophenyl at position 3 and a hydroxyethyl group at position 1.

- Properties : Melting point = 172–180°C; IR shows OH (3450–2900 cm⁻¹) and CN (2218 cm⁻¹) stretches. The hydroxyethyl group improves hydrophilicity .

Functional Group Modifications

5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b)

- Structure : Chloroacetyl group at position 1.

- Properties : Molecular weight = 261.4 g/mol; 1H NMR signals at δ 5.13 (SCH₂) and δ 7.54–7.90 (aromatic). The chloroacetyl moiety enhances electrophilicity, facilitating nucleophilic substitutions .

5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d)

- Structure: Bromopropanoyl group at position 1.

- Properties : Molecular weight = 255.2 g/mol; 1H NMR signals at δ 5.47 (CHCH₃). The bromine atom increases molecular weight and may influence halogen bonding in crystal packing .

Physicochemical and Spectral Comparisons

Biological Activity

5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered interest in various fields of pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H5Cl2N3

- CAS Number : 102996-33-8

- Molecular Weight : 232.07 g/mol

The structure of this compound features a pyrazole ring substituted with chlorine and a carbonitrile group, which is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated several pyrazole derivatives for their Minimum Inhibitory Concentration (MIC) against various pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus, Escherichia coli |

| Other derivatives | Varies | Various pathogens |

The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

Pyrazoles have been recognized for their anti-inflammatory effects. The compound was tested alongside other pyrazole derivatives for its ability to inhibit pro-inflammatory cytokines:

| Compound | % Inhibition (TNF-α) | % Inhibition (IL-6) |

|---|---|---|

| This compound | 61% | 76% |

| Standard (Dexamethasone) | 76% | 86% |

These results suggest that the compound exhibits substantial anti-inflammatory properties, comparable to established anti-inflammatory agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that compounds similar to this compound could enhance the efficacy of conventional chemotherapy agents like doxorubicin:

| Compound | Cell Line | Synergistic Effect |

|---|---|---|

| This compound | MDA-MB-231 | Significant |

| Doxorubicin Alone | MDA-MB-231 | Moderate |

The combination of this pyrazole derivative with doxorubicin resulted in a significant synergistic effect, particularly in aggressive breast cancer subtypes .

Case Studies and Experimental Findings

Several studies have highlighted the pharmacological potential of pyrazoles:

- Antimicrobial Study : A systematic evaluation of various pyrazoles showed that those with halogen substitutions exhibited enhanced activity against resistant bacterial strains.

- Anti-inflammatory Research : Compounds similar to this compound were tested in models of inflammation, demonstrating a reduction in edema comparable to leading anti-inflammatory drugs.

Q & A

Q. Case study approach :

- Compare crystallographic data : For example, if NMR suggests a planar pyrazole ring but X-ray shows slight distortion, analyze thermal ellipsoids and intermolecular interactions (e.g., π-stacking in ) .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects of substituents (e.g., electron-withdrawing Cl and CN groups) .

- Reproducibility : Cross-validate results with independent syntheses (e.g., replicate ’s Vilsmeier-Haack conditions) .

(Advanced) What structure-activity relationships (SAR) are relevant for this compound in medicinal chemistry?

Q. Key SAR insights from analogs :

- Chlorophenyl groups : Enhance lipophilicity and target binding, as seen in cannabinoid receptor ligands with similar substitution patterns .

- Carbonitrile position : The 4-cyano group may act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase analogs in ) .

- Bioisosteric replacements : Replace Cl with CF₃ (as in ) to modulate metabolic stability .

(Advanced) How to design experiments for analyzing degradation products under varying pH conditions?

Q. Methodological framework :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C .

- Analytical tools :

- LC-MS : Identify degradation products (e.g., hydrolysis of CN to COOH).

- TGA/DSC : Monitor thermal stability (decomposition >200°C expected for arylpyrazoles) .

- Control experiments : Compare with structurally stable analogs (e.g., ’s carbaldehyde derivative) .

(Basic) What safety precautions are required when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.